3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds in a substitution reaction.
Attachment of the Thiomorpholinopyrimidinyl Group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenated compounds or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions or as a potential therapeutic agent.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-1,2,4-oxadiazole: Lacks the thiomorpholinopyrimidinyl group.
5-(4-Thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the fluorophenyl group.
Other Oxadiazoles: Various derivatives with different substituents.
Uniqueness
The uniqueness of 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c17-13-4-2-1-3-11(13)14-20-16(23-21-14)12-9-18-10-19-15(12)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBJDJDWXHUEMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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